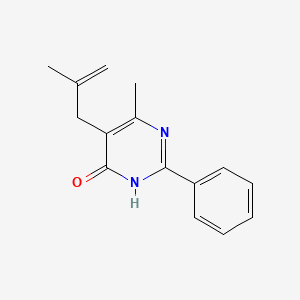![molecular formula C19H29NO B6120732 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)
2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol, also known as PCP-OH, is a synthetic compound that has been studied for its potential pharmacological properties. PCP-OH is a derivative of phencyclidine (PCP), a dissociative anesthetic that was originally developed as a veterinary anesthetic in the 1950s. PCP-OH has been found to have similar effects to PCP, but with fewer side effects.
Wirkmechanismus
The mechanism of action of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol is not fully understood, but it is thought to involve the modulation of the NMDA receptor. 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has been found to bind to the receptor with high affinity, which may result in the inhibition of glutamate release.
Biochemical and Physiological Effects
2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex, which may be responsible for its anxiolytic and antidepressant effects. 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has also been found to increase the release of serotonin and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. However, 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has a short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol. One area of interest is the potential use of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol as a treatment for depression and anxiety disorders. Another area of interest is the development of new compounds based on 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol and its effects on the brain.
Synthesemethoden
The synthesis of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol involves the reduction of PCP using sodium borohydride. The resulting product is then purified using chromatography. The yield of 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has been studied for its potential use as a research tool in the field of neuroscience. It has been found to have affinity for the NMDA receptor, which is involved in learning and memory. 2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol has also been found to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
2-[1-(4-phenylcyclohexyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c21-15-13-18-8-4-5-14-20(18)19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-3,6-7,17-19,21H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZSDGPQYGTUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6120650.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)

![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6120688.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)
![(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6120713.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)

![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)